2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde O-methyloxime
Description
The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde O-methyloxime (CAS: 320420-64-2) is a synthetic oxime derivative featuring a pyridinyl-thienyl hybrid scaffold. Its molecular formula is C₁₆H₁₁Cl₃F₃N₃O, with a molecular weight of 424.63 g/mol . The structure includes a 3-chloro-5-(trifluoromethyl)pyridine moiety linked to a thienyl-acetaldehyde group, modified by an O-methyloxime functional group.
Properties
IUPAC Name |
(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxy-2-thiophen-2-ylethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2OS/c1-20-19-7-9(11-3-2-4-21-11)12-10(14)5-8(6-18-12)13(15,16)17/h2-7,9H,1H3/b19-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVDLRBSCYWXBA-FBCYGCLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C1=CC=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(C1=CC=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde O-methyloxime (CAS: 338770-60-8) is a pyridine derivative characterized by the presence of a chloro group and a trifluoromethyl moiety, along with a thienyl substituent. This unique structure suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
- Molecular Formula : C₁₃H₁₀ClF₃N₂OS
- Molar Mass : 334.74 g/mol
- Purity : >90%
Biological Activity Overview
The biological activity of this compound has been explored through various studies, particularly focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced antimicrobial properties due to their ability to interact with microbial cell membranes and inhibit essential cellular functions.
- Case Study : A study on related trifluoromethyl compounds demonstrated significant antibacterial activity against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL for certain derivatives . This suggests that the presence of trifluoromethyl groups may enhance the efficacy of similar compounds.
Anticancer Activity
The anticancer potential of the compound has also been investigated, particularly in relation to its effects on various human cancer cell lines.
- Research Findings : In vitro studies have shown that certain derivatives with similar structures exhibit IC50 values better than established chemotherapeutic agents like Doxorubicin. For instance, compounds derived from related structures showed IC50 values of 22.4 μM against PACA2 cells, indicating promising anticancer activity .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The compound may inhibit specific enzymes or receptors involved in cellular signaling pathways.
- The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with target proteins .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloro-5-(trifluoromethyl)pyridine | Chloro and trifluoromethyl groups | Antimicrobial potential |
| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | Amino group addition | Enhanced anticancer activity |
| Urea Derivatives | Urea moiety with trifluoromethyl | Notable anticancer effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridinyl-Oxime Scaffolds
(a) 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime (CAS: 320420-55-1)
- Molecular Formula : C₉H₅ClF₃N₂O
- Molecular Weight : 264.60 g/mol
- Key Differences: Lacks the thienyl and O-methyloxime groups present in the target compound.
(b) 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime (CAS: 318248-54-3)
- Molecular Formula : C₂₂H₁₈ClF₆N₅O₂
- Molecular Weight : 554.86 g/mol
- Key Differences: Replaces the thienyl group with a pyrazole ring and introduces a phenoxy-ethyl chain. This modification may enhance binding to fungal cytochrome P450 enzymes, as seen in other pyrazole-based agrochemicals .
Compounds with Shared Pyridinyl Substituents but Different Functional Groups
(a) Fluopyram (CAS: 658066-35-4)
- Molecular Formula : C₁₆H₁₁ClF₆N₂O
- Molecular Weight : 396.71 g/mol
- Use : Broad-spectrum fungicide (pyridinyl-ethyl-benzamide class) .
- Key Differences : Contains a benzamide group instead of an oxime. The ethyl bridge and trifluoromethylbenzamide moiety enable systemic translocation in plants, targeting succinate dehydrogenase (SDH) in fungi .
(b) Haloxyfop methyl ester (CAS: 69806-40-2)
Functional Group Analysis
Research Findings and Implications
- Trifluoromethyl/Chloro Synergy : The 3-chloro-5-(trifluoromethyl)pyridine group is a common motif in agrochemicals, enhancing metabolic stability and target affinity across fungicides (Fluopyram) and herbicides (haloxyfop) .
- Role of Oxime Group : The O-methyloxime in the target compound may act as a metal-binding ligand or enzyme inhibitor, analogous to strobilurin fungicides like fluoxastrobine (CAS: 361377-29-9) .
- Thienyl vs.
Q & A
Q. What are the standard synthetic routes for preparing 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde O-methyloxime?
- Methodological Answer : The compound is typically synthesized via oxime formation from the corresponding aldehyde precursor. A common approach involves refluxing the aldehyde with hydroxylamine derivatives (e.g., O-methylhydroxylamine) in a polar aprotic solvent (e.g., DMF or ethanol) under acidic or neutral conditions. Reaction progress is monitored by TLC, and purification is achieved via recrystallization or column chromatography using solvents like ethyl acetate/hexane mixtures . Catalysts such as anhydrous ZnCl₂ may enhance reaction efficiency .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm the oxime moiety and substituent positions (e.g., trifluoromethyl and thienyl groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- HPLC : For purity assessment (>95% by reverse-phase C18 columns with UV detection at 254 nm).
- X-ray Crystallography : If single crystals are obtainable, to resolve stereochemical ambiguities .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated halogenated waste containers.
- First Aid : For accidental exposure, rinse skin with water for 15 minutes; seek medical attention if ingested .
Advanced Research Questions
Q. How can reaction yields be optimized for the oxime formation step?
- Methodological Answer :
- Solvent Selection : Use DMF or THF to stabilize intermediates.
- Catalysis : Add Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
- Temperature Control : Maintain reflux conditions (80–100°C) for 6–8 hours to ensure completion.
- Stoichiometry : Use a 1.2:1 molar ratio of O-methylhydroxylamine to aldehyde to drive the equilibrium.
Q. What strategies are effective in resolving contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., HEK293 or HepG2) and replicate experiments with controls.
- Structural Confirmation : Re-characterize the compound to rule out batch-to-batch variability (e.g., via F NMR for trifluoromethyl group integrity).
- Dose-Response Studies : Perform IC₅₀ assays across a 10–100 µM range to account for threshold effects .
Q. How can computational modeling aid in understanding the compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states for oxime formation and predict regioselectivity.
- Molecular Docking : Screen against biological targets (e.g., kinases) using AutoDock Vina to rationalize observed bioactivity .
Q. What are the challenges in scaling up the synthesis for preclinical studies?
- Methodological Answer :
- Purification : Replace column chromatography with recrystallization or fractional distillation for cost efficiency.
- Byproduct Management : Optimize quenching steps (e.g., aqueous NaHCO₃ washes) to remove unreacted hydroxylamine.
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
